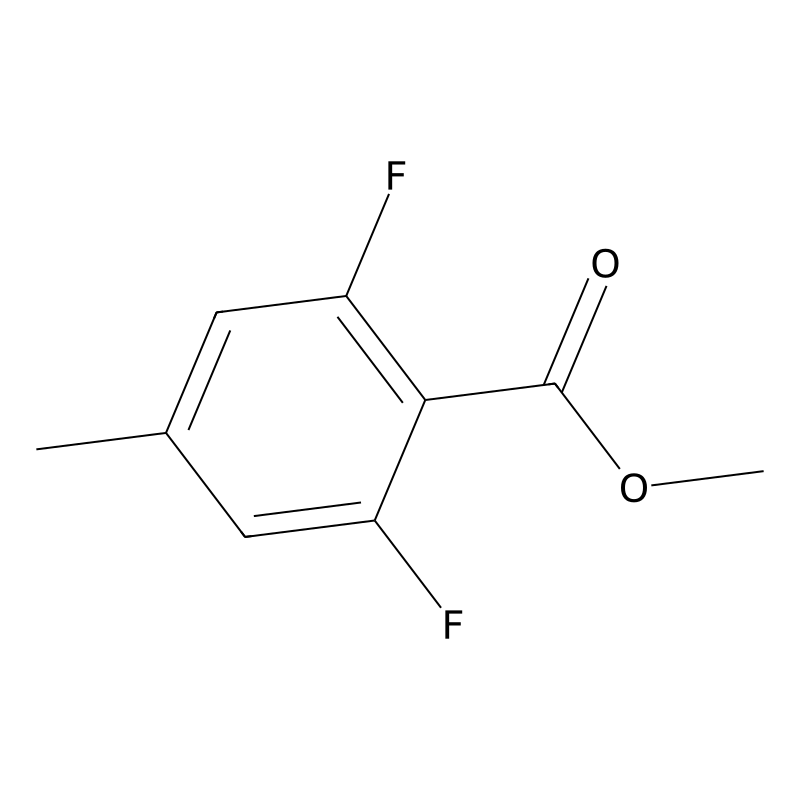Methyl 2,6-difluoro-4-methylbenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Scientific Field: Photoactive Materials
Application Summary: Methyl 2,6-difluoro-4-methylbenzoate has been used in the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
Results or Outcomes: The study found that the position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate.
For instance, it might be used in the synthesis of other compounds, as a reagent in chemical reactions, or as a building block in the creation of larger, more complex molecules . The specific methods of application, experimental procedures, and outcomes would depend on the particular research study .
Methyl 2,6-difluoro-4-methylbenzoate is an organic compound characterized by the molecular formula . It is classified as an aromatic ester, derived from benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with fluorine atoms, and the hydrogen atom at position 4 is replaced by a methyl group. The presence of fluorine atoms significantly influences the compound's chemical properties, making it a subject of interest in various fields such as medicinal chemistry and materials science.
- Substitution Reactions: The fluorine atoms can be replaced by nucleophiles under suitable conditions.
- Oxidation Reactions: The methyl group can be oxidized to form 2,6-difluoro-4-methylbenzoic acid using strong oxidizing agents like potassium permanganate.
- Reduction Reactions: The ester group may be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
These reactions allow for the transformation of methyl 2,6-difluoro-4-methylbenzoate into various derivatives useful in synthetic organic chemistry.
While specific biological activities of methyl 2,6-difluoro-4-methylbenzoate are not extensively documented, compounds with similar structures often exhibit significant biological properties. The incorporation of fluorine can enhance metabolic stability and binding affinity to biological targets. Research into related compounds suggests potential applications in drug development and as intermediates in synthesizing biologically active molecules.
Methyl 2,6-difluoro-4-methylbenzoate can be synthesized through several methods:
- Esterification: This method involves reacting 2,6-difluoro-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
- Suzuki-Miyaura Coupling Reaction: In this method, 2,6-difluorobromobenzene is reacted with methylboronic acid using a palladium catalyst.
- Balz-Schiemann Reaction: This approach involves diazotization of 2,6-difluoroaniline followed by thermal decomposition to yield the desired ester.
These synthetic routes highlight the versatility in producing methyl 2,6-difluoro-4-methylbenzoate under various conditions.
Methyl 2,6-difluoro-4-methylbenzoate has several notable applications:
- Chemical Intermediate: It serves as an intermediate in synthesizing more complex organic molecules.
- Pharmaceutical Development: Investigated for its potential role in developing drugs with enhanced metabolic stability.
- Agrochemical Production: Utilized in producing specialty chemicals and agrochemicals due to its unique chemical properties.
Methyl 2,6-difluoro-4-methylbenzoate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2,5-difluoro-4-methylbenzoate | Contains fluorine at positions 2 and 5 | |
| Methyl 3-fluoro-4-methylbenzoate | Fluorine at position three influences reactivity | |
| Methyl benzoate | Lacks fluorine; serves as a baseline for comparison | |
| Methyl 2-fluorobenzoate | Contains only one fluorine atom |
The uniqueness of methyl 2,6-difluoro-4-methylbenzoate lies in its dual fluorination pattern combined with a methyl group on the aromatic ring. This configuration can lead to distinct chemical behavior compared to its analogs, influencing both reactivity and potential applications in various fields.








